3-(4-Bromo-benzyl)-piperazin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3-Bromo-benzyl)-piperazin-2-one typically involves the reaction of 3-bromo-benzylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: ®-3-(3-Bromo-benzyl)-piperazin-2-one can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: ®-3-(3-Bromo-benzyl)-piperazin-2-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated piperazine derivatives on cellular processes. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure allows for the exploration of novel mechanisms of action and therapeutic pathways.
Industry: In the industrial sector, ®-3-(3-Bromo-benzyl)-piperazin-2-one is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromo-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound’s structure plays a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
- ®-3-(3-Chloro-benzyl)-piperazin-2-one
- ®-3-(3-Fluoro-benzyl)-piperazin-2-one
- ®-3-(3-Methyl-benzyl)-piperazin-2-one
Comparison: Compared to its analogs, ®-3-(3-Bromo-benzyl)-piperazin-2-one exhibits unique reactivity due to the presence of the bromine atom. This makes it more suitable for specific applications where bromine’s properties are advantageous, such as in the synthesis of brominated pharmaceuticals or in studies involving halogen bonding interactions.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATDFUSSZQKBGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274155 | |
Record name | 3-[(4-Bromophenyl)methyl]-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246549-63-2 | |
Record name | 3-[(4-Bromophenyl)methyl]-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246549-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Bromophenyl)methyl]-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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